

An In-depth Technical Guide to the Mechanism of Action of (Rac)-BRD0705

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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B15619945

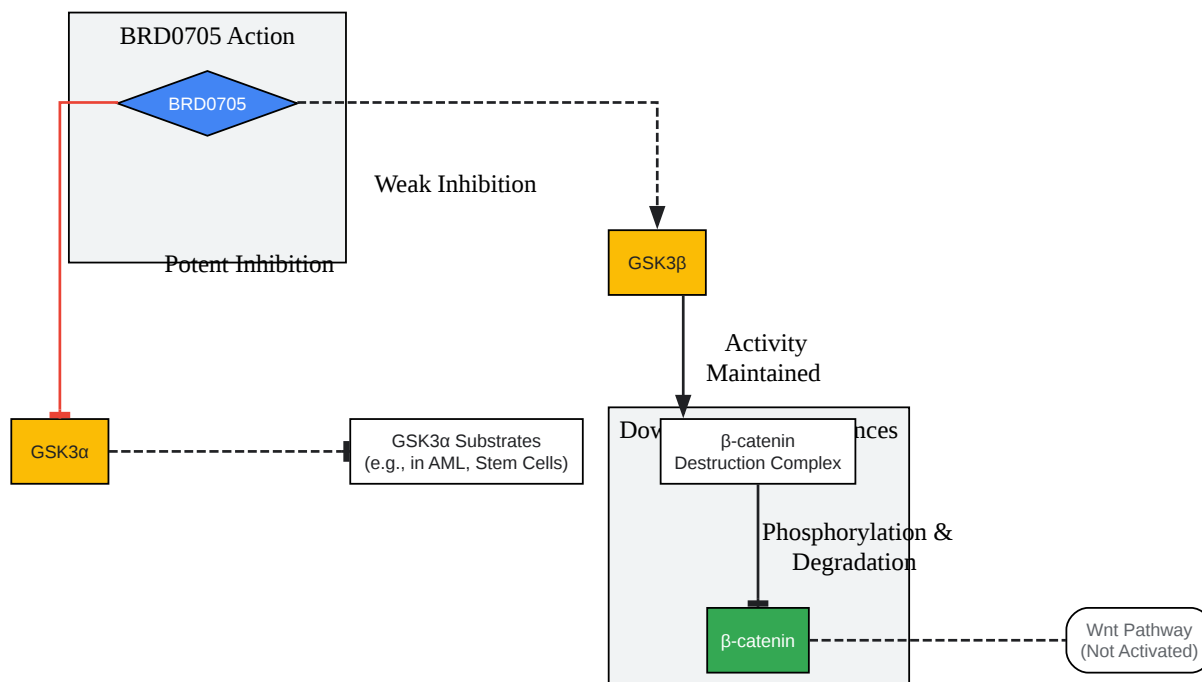
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(Rac)-BRD0705 is a first-in-class, orally bioavailable small molecule that acts as a potent and paralog-selective inhibitor of Glycogen Synthase Kinase 3 α (GSK3 α). Its unique mechanism, which decouples GSK3 α inhibition from the activation of the canonical Wnt/ β -catenin pathway, represents a significant advancement in targeting the GSK3 family of kinases. This has mitigated long-standing concerns about the on-target toxicity associated with pan-GSK3 inhibitors, opening new therapeutic avenues in oncology, neurology, and regenerative medicine.[1][2] This guide provides a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Paralog-Selective Inhibition

The primary challenge in developing GSK3 inhibitors has been the high degree of homology between the two paralogs, GSK3 α and GSK3 β , particularly within their ATP-binding domains (95% identity).[1][2] BRD0705 achieves its selectivity through a rational design strategy that exploits a key difference in the hinge binding domains: an aspartate (Asp133) in GSK3 α versus a glutamate (Glu196) in GSK3 β . [1] This "Asp-Glu switch" allows for the design of compounds with preferential binding to one paralog over the other.

The most critical consequence of this selectivity is the specific inhibition of GSK3 α while leaving GSK3 β largely functional. Since GSK3 β is the primary paralog responsible for phosphorylating β -catenin and targeting it for degradation, its continued activity prevents the accumulation of β -catenin and subsequent activation of the Wnt signaling pathway—a major driver of potential neoplastic toxicities associated with pan-GSK3 inhibition.[1]



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Caption: Core mechanism of BRD0705 selective action.

Quantitative Data Summary

The potency, selectivity, and pharmacokinetic properties of BRD0705 have been characterized through various assays.

Table 1: In Vitro and Cellular Potency & Selectivity

Target	Assay Type	Value	Selectivity (vs. GSK3α)	Reference
GSK3α	Cell-free (IC50)	66 nM	-	[3][4][5]
GSK3β	Cell-free (IC50)	515 nM	7.8-fold	[3][4]

| GSK3α | Cellular (Kd) | 4.8 μM | - | [1][3][4] |

Table 2: Kinome-Wide Selectivity Profile BRD0705 was tested against a panel of 311 human kinases and demonstrated high selectivity. The most potently inhibited off-targets are listed below.

Off-Target	Inhibition Value (IC50)	Selectivity (vs. GSK3 α IC50)	Reference
CDK2	6.87 μ M	~87-fold	[1][3]
CDK5	9.20 μ M	~116-fold	[1][3]

| CDK3 | 9.74 μ M | ~123-fold |[1][3] |

Table 3: In Vivo Pharmacokinetics in Mice

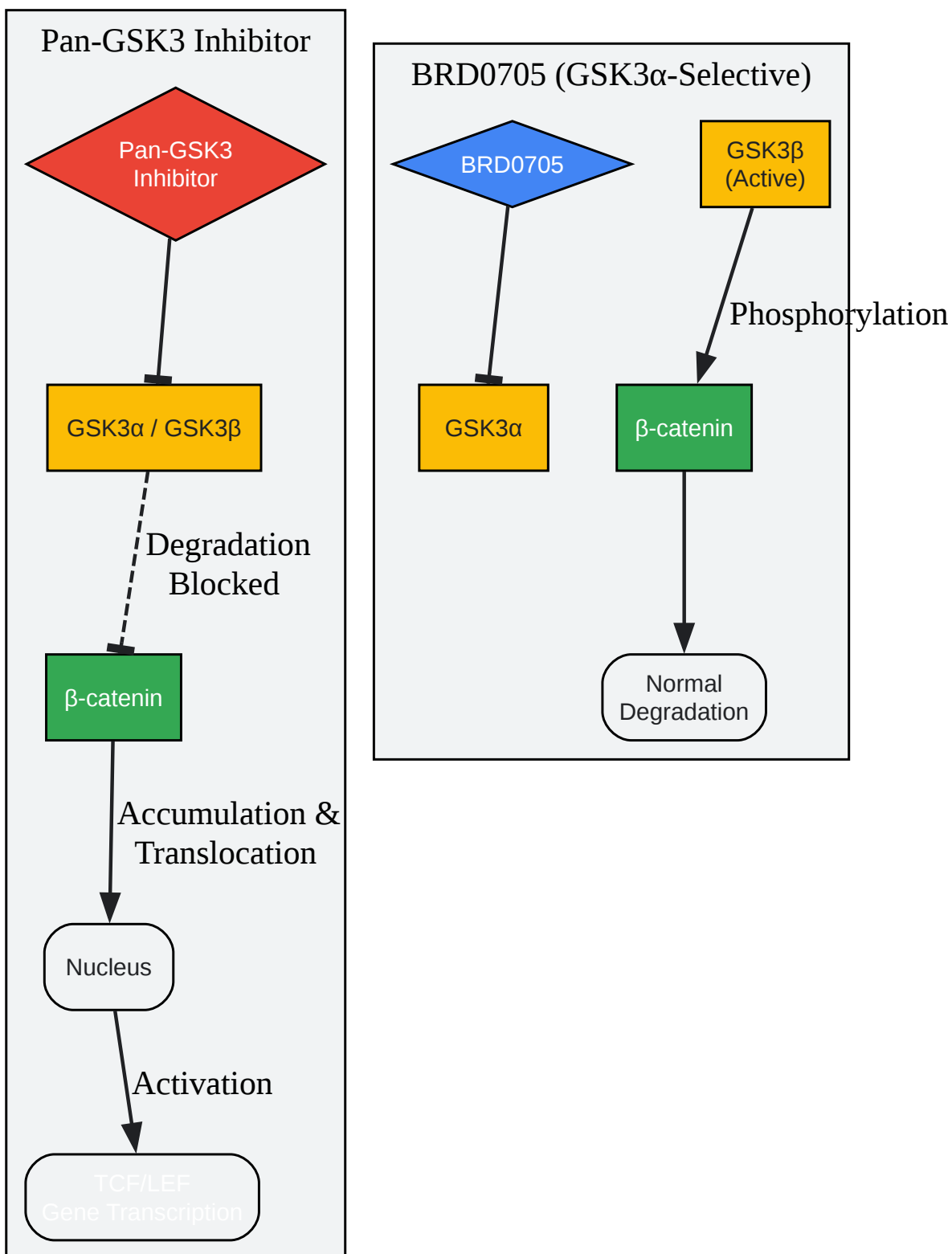
Parameter	Administration	Value	Reference
Tmax	Single Oral Dose	0.25 hours	[1]
AUC	Single Oral Dose	67.6 μ mol/L*h	[1]
Oral Bioavailability	-	100%	[1]

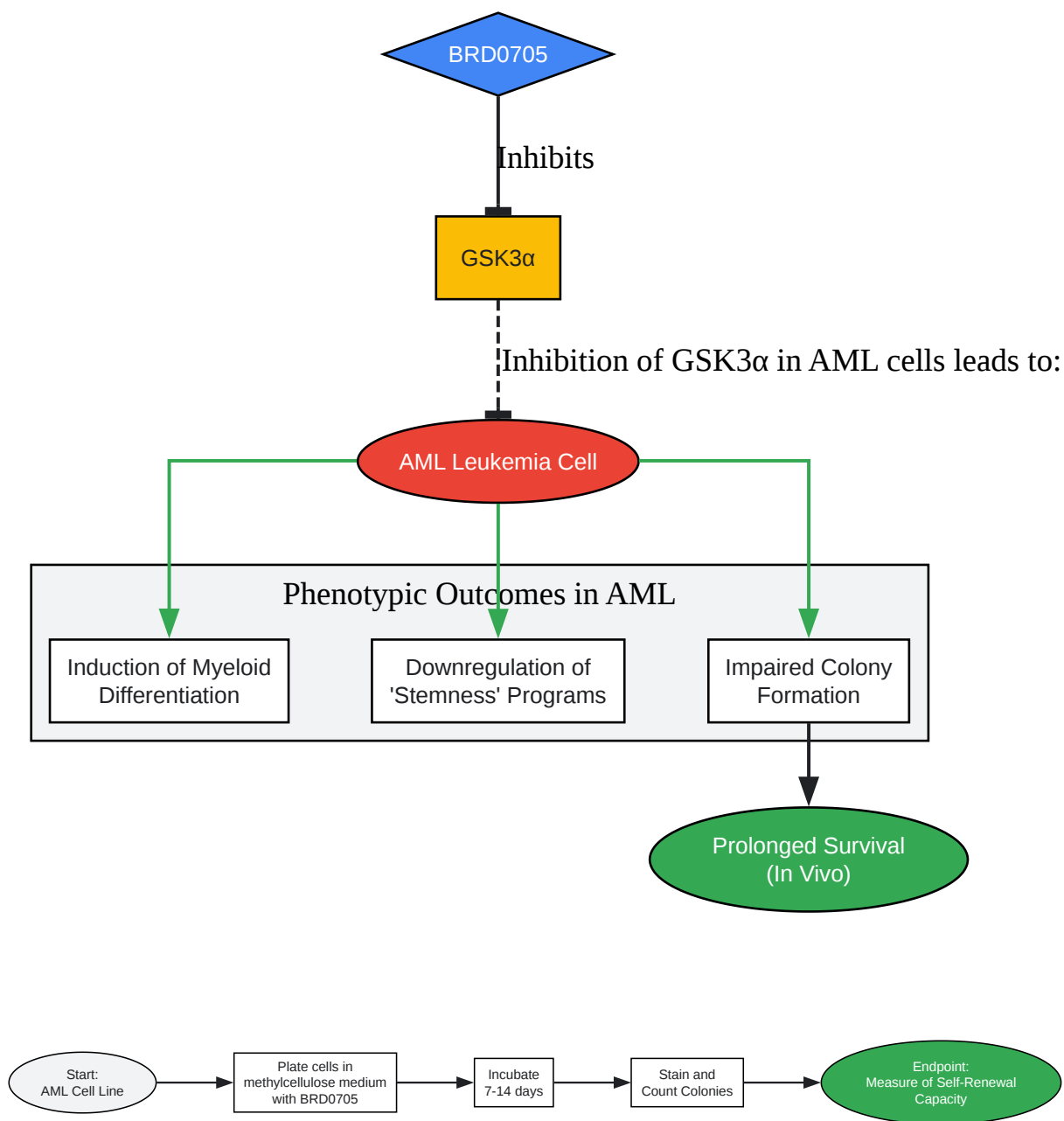
| Brain Permeability| - | Brain/Plasma Ratio of 0.16 |[6] |

Signaling Pathways and Therapeutic Applications

Decoupling from the Wnt/ β -catenin Pathway

Pan-GSK3 inhibitors trigger the stabilization of β -catenin, leading to its translocation to the nucleus and activation of TCF/LEF transcription factors, which can have pro-tumorigenic effects. BRD0705 avoids this by selectively inhibiting GSK3 α . Studies using TCF/LEF luciferase reporter assays confirmed that treatment with BRD0705 does not induce β -catenin-mediated transcriptional activation.[1][3] Furthermore, RNA sequencing analysis of cells treated with BRD0705 showed no enrichment for β -catenin-related gene sets, unlike treatment with pan-GSK3 inhibitors.[1][7]





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